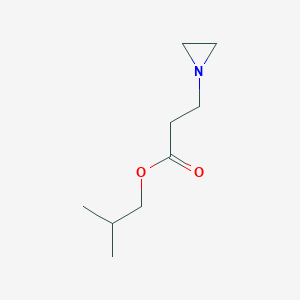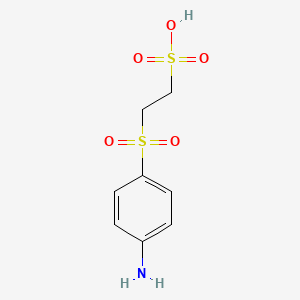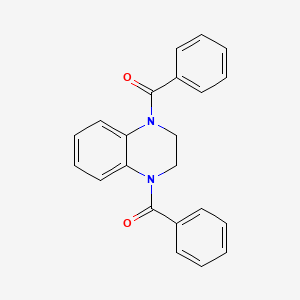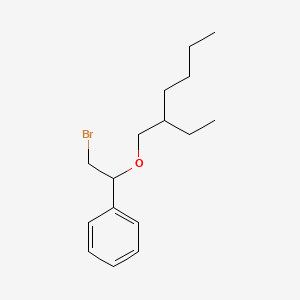![molecular formula C23H22N2O3 B14697928 6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one CAS No. 30338-80-8](/img/structure/B14697928.png)
6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one is a complex organic compound that features a unique fusion of benzoyl, indole, and hexahydrofuro[2,3-c]pyridin-2(3h)-one moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the formation of the hexahydrofuro[2,3-c]pyridin-2(3h)-one core. The benzoyl group is then introduced through acylation reactions. Common reagents used in these steps include indole, benzoyl chloride, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The benzoyl group can enhance the compound’s binding affinity and specificity, while the hexahydrofuro[2,3-c]pyridin-2(3h)-one core provides structural stability and additional interaction sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1H-Indol-3-ylmethyl)benzamide: Shares the indole and benzoyl moieties but lacks the hexahydrofuro[2,3-c]pyridin-2(3h)-one core.
(3R,6R)-3,6-Bis(1H-indol-3-ylmethyl)-2,5-piperazinedione: Contains indole groups but has a different core structure.
Uniqueness
6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the hexahydrofuro[2,3-c]pyridin-2(3h)-one core sets it apart from other compounds with similar functional groups, potentially leading to unique interactions and activities.
Eigenschaften
CAS-Nummer |
30338-80-8 |
|---|---|
Molekularformel |
C23H22N2O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
6-benzoyl-7-(1H-indol-3-ylmethyl)-3,3a,4,5,7,7a-hexahydrofuro[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C23H22N2O3/c26-21-13-16-10-11-25(23(27)15-6-2-1-3-7-15)20(22(16)28-21)12-17-14-24-19-9-5-4-8-18(17)19/h1-9,14,16,20,22,24H,10-13H2 |
InChI-Schlüssel |
NSIRDQWOMHOEHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(C2C1CC(=O)O2)CC3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


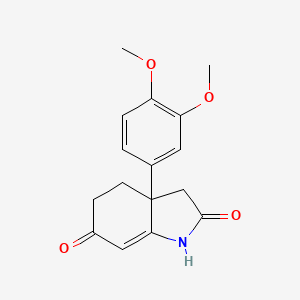
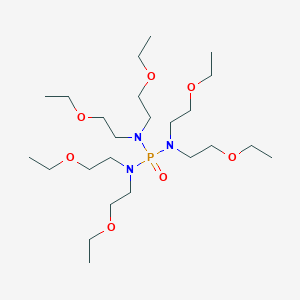
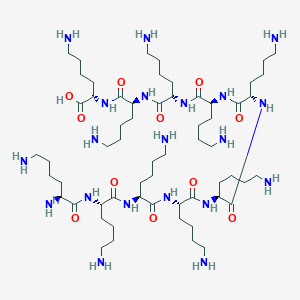
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

